L-Ascorbic Acid-13C-2: A Technical Guide for Researchers
L-Ascorbic Acid-13C-2: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-Ascorbic acid-13C-2 is a stable isotope-labeled form of L-Ascorbic acid, commonly known as Vitamin C, in which the carbon atom at the second position of the molecule is replaced with a ¹³C isotope. This isotopic labeling makes it an invaluable tool in a range of scientific applications, particularly in quantitative analysis and metabolic research, where it serves as a reliable internal standard and a tracer for metabolic pathways. This guide provides a comprehensive overview of its properties, applications, and the experimental methodologies associated with its use.
Core Properties and Specifications
L-Ascorbic acid-13C-2 shares the same chemical and physical properties as its unlabeled counterpart, with the key difference being its molecular weight due to the presence of the ¹³C isotope. This mass difference is the basis for its utility in mass spectrometry-based applications.
| Property | Value | Reference |
| Synonyms | L-Ascorbate-¹³C-2, Vitamin C-¹³C-2, L-Threoascorbic acid-2-¹³C | |
| Molecular Formula | C₅¹³CH₈O₆ | |
| Molecular Weight | 177.12 g/mol | |
| CAS Number | 1313730-17-4 | |
| Appearance | White to off-white powder | |
| Purity | Typically ≥95.0% | |
| Isotopic Purity | Typically ≥99 atom % ¹³C | |
| Storage | Store at -20°C to -80°C, protected from light and moisture. |
Applications in Research and Drug Development
The primary application of L-Ascorbic acid-13C-2 is as an internal standard for the accurate quantification of L-Ascorbic acid in various biological matrices, including plasma, serum, urine, and tissue homogenates.[1] Its use helps to correct for variations in sample preparation, instrument response, and matrix effects, thereby improving the accuracy and precision of analytical methods.[2]
Furthermore, as a stable isotope tracer, L-Ascorbic acid-13C-2 can be employed in metabolic studies to investigate the biosynthesis, degradation, and overall metabolic flux of Vitamin C in vivo and in vitro.[3][4] This is crucial for understanding the role of Vitamin C in health and disease, as well as for the development of drugs that may interact with its metabolic pathways.
Experimental Protocols
Quantification of L-Ascorbic Acid using L-Ascorbic acid-13C-2 as an Internal Standard by LC-MS/MS
This protocol provides a general framework for the quantification of L-Ascorbic acid in biological samples. Optimization of specific parameters may be required for different sample types and instrumentation.
1. Materials and Reagents:
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L-Ascorbic acid (analytical standard)
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L-Ascorbic acid-13C-2 (internal standard)
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Metaphosphoric acid (MPA)
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Trichloroacetic acid (TCA)
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Acetonitrile (LC-MS grade)
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Methanol (LC-MS grade)
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Formic acid (LC-MS grade)
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Ultrapure water
2. Sample Preparation:
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Plasma/Serum: To 100 µL of plasma or serum, add 400 µL of cold extraction solution (e.g., 10% TCA or 5% MPA in water) containing a known concentration of L-Ascorbic acid-13C-2.
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Vortex for 30 seconds to precipitate proteins.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Collect the supernatant and transfer to an autosampler vial for LC-MS/MS analysis.
3. Liquid Chromatography (LC) Conditions:
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Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
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Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
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Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min
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Injection Volume: 5-10 µL
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Column Temperature: 25-40°C
4. Mass Spectrometry (MS) Conditions:
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Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for ascorbic acid analysis.
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Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.
5. Data Analysis:
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Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
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Determine the concentration of L-Ascorbic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow for Quantitative Analysis
Caption: Workflow for the quantification of L-Ascorbic acid using an internal standard.
Signaling and Metabolic Pathways
L-Ascorbic acid is involved in a complex network of biosynthesis, recycling, and degradation pathways. The use of ¹³C-labeled ascorbic acid as a tracer allows researchers to follow its metabolic fate and quantify the flux through these pathways.
Ascorbic Acid Biosynthesis in Mammals
In mammals, L-Ascorbic acid is synthesized from D-glucuronate.
Caption: Simplified mammalian biosynthesis pathway of L-Ascorbic acid.[6]
Ascorbic Acid Recycling
The oxidized form of ascorbic acid, dehydroascorbic acid (DHA), can be recycled back to its reduced form.
Caption: The recycling pathway of L-Ascorbic acid.[6]
Ascorbic Acid Degradation in Mammals
The irreversible degradation of ascorbic acid leads to the formation of various metabolites.
Caption: Degradation pathway of L-Ascorbic acid in mammals.[6]
Synthesis of L-Ascorbic Acid-13C-2
While a specific, detailed protocol for the synthesis of L-Ascorbic acid-13C-2 was not found in the performed searches, the general strategies for synthesizing labeled L-Ascorbic acid involve introducing a ¹³C-labeled precursor at a specific point in the synthetic route. One common approach involves the coupling of a C1 and a C5 fragment or a C2 and a C4 fragment.[7] To introduce a ¹³C label at the C-2 position, a synthetic scheme would likely utilize a C2 fragment that has been previously enriched with ¹³C at the desired position.
Conclusion
L-Ascorbic acid-13C-2 is a powerful and versatile tool for researchers in various scientific disciplines. Its application as an internal standard in quantitative mass spectrometry provides unparalleled accuracy for the determination of Vitamin C levels in biological systems. Furthermore, its use as a metabolic tracer offers deep insights into the complex pathways of ascorbic acid metabolism. The experimental protocols and pathway diagrams presented in this guide provide a solid foundation for the effective utilization of L-Ascorbic acid-13C-2 in research and drug development.
References
- 1. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. foodriskmanagement.com [foodriskmanagement.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ars.usda.gov [ars.usda.gov]
- 7. pubs.acs.org [pubs.acs.org]
